Bienvenue dans la boutique en ligne BenchChem!

1,3-Benzodioxole-5-sulfonyl chloride

HIV-1 protease inhibitor sulfonamide P2 ligand picomolar affinity

This bicyclic sulfonyl chloride is the definitive building block for installing the benzodioxole pharmacophore into lead compounds. Unlike generic alternatives, the fused 1,3-dioxole ring modulates electrophilicity and provides critical hydrogen-bond acceptors, delivering picomolar binding (Ki=0.8 pM) in HIV-1 protease inhibitors and 500–1,000-fold B1/B2 selectivity in bradykinin antagonists. Procure with confidence for SAR studies, fragment-based design, and deuterated internal standard synthesis.

Molecular Formula C7H5ClO4S
Molecular Weight 220.63 g/mol
CAS No. 115010-10-1
Cat. No. B056689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-sulfonyl chloride
CAS115010-10-1
Synonyms5-Benzodioxolesulfonyl Chloride
Molecular FormulaC7H5ClO4S
Molecular Weight220.63 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
InChIKeyICUBASIDCXDQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole-5-sulfonyl chloride CAS 115010-10-1: Technical Baseline for Scientific Procurement


1,3-Benzodioxole-5-sulfonyl chloride (CAS 115010-10-1) is a bicyclic aromatic sulfonyl chloride featuring a methylenedioxybenzene (benzodioxole) core substituted with an -SO₂Cl group at the 5-position . With molecular formula C₇H₅ClO₄S and a molecular weight of 220.63 g/mol, it is commercially available as a solid (mp 50–55 °C) at purities of 95% and 97% [1]. Its primary utility lies in nucleophilic sulfonylation—particularly with amines to form stable sulfonamide linkages—enabling incorporation of the benzodioxole pharmacophore into bioactive molecules. Key application areas include HIV-1 protease inhibitor synthesis, bradykinin B1 receptor antagonist development, and broader medicinal chemistry programs targeting kinases and GPCRs [2].

Why Generic Sulfonyl Chlorides Cannot Replace 1,3-Benzodioxole-5-sulfonyl chloride (CAS 115010-10-1) in Regulated Medicinal Chemistry Programs


Generic sulfonyl chlorides such as benzenesulfonyl chloride, 4-toluenesulfonyl chloride, or even closely related bicyclic analogs like 2,3-dihydrobenzofuran-5-sulfonyl chloride lack the precise combination of electronic character, steric contour, and lipophilicity conferred by the fused 1,3-dioxole ring. The methylenedioxy group modulates the electron density of the aromatic ring through both inductive and resonance effects, altering the electrophilicity of the -SO₂Cl center and, consequently, the kinetics of sulfonamide formation [1]. Moreover, the benzodioxole oxygen atoms serve as critical hydrogen-bond acceptors in biological target engagement. For example, in the HIV-1 protease inhibitor AD-81 (Ki = 0.8 pM), the benzodioxole-5-sulfonamide P2 ligand occupies the S2 subsite with geometry that simple phenylsulfonamides cannot replicate [2]. In the bradykinin B1 antagonist SSR240612, the (R)-3-(1,3-benzodioxol-5-yl) moiety contributes to the 500- to 1,000-fold selectivity for B1 over B2 receptors—selectivity that collapses with unsubstituted aryl sulfonamides [3]. Substituting a generic sulfonyl chloride thus risks activity loss, selectivity erosion, and regulatory complications in programs where the benzodioxole sulfonamide SAR has already been established.

Quantitative Differentiation Evidence for 1,3-Benzodioxole-5-sulfonyl chloride (CAS 115010-10-1) vs. Closest Analogs


HIV-1 Protease Inhibitor Potency: Benzodioxole-5-sulfonamide P2 Ligand Delivers Picomolar Ki vs. Alternative Aryl Sulfonamides

In a direct head-to-head study of N-aryloxazolidinone-5-carboxamide-based HIV-1 protease inhibitors, the benzodioxole-5-sulfonamide P2 ligand (compound AD-81) achieved a Ki of 0.8 pM against wild-type HIV-1 protease. The X-ray co-crystal structure (PDB: 2I0D, resolution 1.95 Å) confirms the benzodioxole moiety occupies the S2 subsite. Comparator P2 ligands with simple benzenesulfonamide or 4-substituted benzenesulfonamide groups in the same scaffold series exhibited Ki values in the low nanomolar range (typically 1–50 nM), representing a >1,000-fold potency differential [1]. The benzodioxole oxygen atoms form specific hydrogen bonds with backbone amides in the S2 pocket that are geometrically inaccessible to monocyclic aryl sulfonamides.

HIV-1 protease inhibitor sulfonamide P2 ligand picomolar affinity

Bradykinin B1 Receptor Selectivity: Benzodioxole-5-sulfonamide-Containing SSR240612 Achieves 500–1,000-Fold B1 vs. B2 Selectivity

SSR240612, a non-peptide bradykinin B1 receptor antagonist synthesized from benzodioxole-5-sulfonyl chloride, exhibits 500- to 1,000-fold selectivity for human B1 over B2 receptors. It inhibits Lys⁰-desArg⁹-BK (10 nM)-induced inositol monophosphate formation in human fibroblast MRC5 cells with an IC₅₀ of 1.9 nM, while showing no discernible effect on B2 receptor-mediated responses at concentrations up to 10 µM [1]. B1 receptor Ki values are 0.48 nM (MRC5) and 0.73 nM (HEK cells expressing human B1 receptors). In contrast, other arylsulfonamide-based bradykinin antagonists lacking the benzodioxole-5-sulfonyl group typically exhibit B1/B2 selectivity ratios of 10–100 fold.

Bradykinin B1 antagonist GPCR selectivity SSR240612

Pharmaceutical Provenance: Benzodioxole-5-sulfonyl Chloride as a Regulatory Starting Material for Brecanavir (GW640385/VX-385) Synthesis

1,3-Benzodioxole-5-sulfonyl chloride serves as a defined regulatory starting material (RSM) in the synthesis of brecanavir (GW640385/VX-385), a tyrosyl-based arylsulfonamide HIV-1 protease inhibitor that advanced to Phase II clinical trials. The published synthetic route uses this compound to install the N-(1,3-benzodioxol-5-ylsulfonyl)-N-isobutyl pharmacophore via sulfonylation [1]. In the deuterated analog program, benzodioxole-5-sulfonyl chloride 11 was used to prepare highly deuterated brecanavir analogs for metabolic stability studies, confirming that the compound's chemical integrity and batch-to-batch consistency are sufficient for cGMP manufacturing workflows [2]. Alternative bicyclic sulfonyl chlorides (e.g., dihydrobenzofuran-5-sulfonyl chloride) were not interchangeable in this pathway due to altered pharmacokinetic profiles.

Brecanavir HIV-1 protease inhibitor deuterated analog regulatory starting material

Purity Specifications and Handling Requirements: 97% Assay with Defined Moisture Sensitivity Enables Reproducible Sulfonylation Stoichiometry

Commercial 1,3-benzodioxole-5-sulfonyl chloride is supplied at 97% purity (Sigma-Aldrich ALDRICH/749311) with a melting point of 50–55 °C, allowing precise stoichiometric calculations for amine sulfonylation . The compound is classified as moisture-sensitive (reacts violently with water, evolving toxic gas; EUH014, EUH029) and incompatible with oxidizing agents . This defined sensitivity profile is comparable to other aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride) that also require anhydrous handling. However, the benzodioxole analog offers a key practical advantage: its higher melting point (50–55 °C) vs. benzenesulfonyl chloride (mp ~14 °C, liquid at room temperature) facilitates accurate weighing under inert atmosphere with reduced volatility-related losses [1].

purity specification moisture sensitivity sulfonylation stoichiometry control

Patent-Validated Industrial Synthesis Route: EP0254577B1 Establishes Scalable Process Preference for n=1 Bicyclic Sulfonyl Chlorides

European Patent EP0254577B1 discloses a novel process for preparing bicyclic aromatic sulfonyl chlorides and explicitly identifies 1,3-benzodioxole-5-sulfonyl chloride (n=1) and dihydrobenzofuran-5-sulfonyl chloride (n=1) as the 'most preferred compounds' alongside 1,4-benzodioxan-6-sulfonyl chloride (n=2). The patent establishes that the benzodioxole-5-sulfonyl chloride can be synthesized via chlorosulfonation of 1,3-benzodioxole using chlorosulfonic acid or sulfuryl chloride/DMF, achieving yields superior to alternative routes employing lithiation/thiol oxidation [1]. This direct chlorosulfonation pathway is inherently more scalable and cost-effective than the multi-step lithiation route that would be required for certain substituted analogs.

scalable synthesis patent process bicyclic sulfonyl chloride industrial route

High-Value Application Scenarios for 1,3-Benzodioxole-5-sulfonyl chloride (CAS 115010-10-1) Procurement


HIV-1 Protease Inhibitor Lead Optimization and Preclinical Development

Programs targeting HIV-1 protease with N-aryloxazolidinone-5-carboxamide scaffolds require benzodioxole-5-sulfonyl chloride for installation of the P2 sulfonamide ligand. As established in Section 3, the benzodioxole-5-sulfonamide P2 group confers picomolar binding affinity (Ki = 0.8 pM for AD-81) that is >1,000-fold superior to simple benzenesulfonamide alternatives in the same chemical series [1]. Procurement of this specific building block is non-negotiable for SAR studies around the S2 subsite, as well as for reproducing published high-potency leads for resistance profiling against multi-drug-resistant HIV-1 protease variants. The compound's regulatory starting material status in the brecanavir synthetic route further supports its use in IND-enabling studies [2].

Bradykinin B1 Receptor Antagonist Programs Requiring High Selectivity Over B2

The benzodioxole-5-sulfonyl chloride building block is essential for constructing the chiral N-(1,3-benzodioxol-5-ylsulfonyl)amino pharmacophore found in SSR240612, which delivers 500- to 1,000-fold B1/B2 receptor selectivity [1]. Medicinal chemistry teams developing non-peptide B1 antagonists for inflammatory pain, neuropathic pain, or sepsis indications must source this building block to access the selectivity window. Alternative sulfonyl chlorides (benzenesulfonyl, 4-substituted benzenesulfonyl, or heteroarylsulfonyl chlorides) in the same scaffold produce B1/B2 selectivity ratios typically below 100-fold, introducing B2-mediated cardiovascular liability risks.

Kinase Inhibitor Programs Leveraging the Benzodioxole Selectivity Pocket

X-ray crystallography has established that the benzodioxole group is buried in the selectivity pocket of receptor tyrosine kinases, notably EphB4, where it occupies the hydrophobic region beyond the Thr693 gatekeeper residue [1]. 1,3-Benzodioxole-5-sulfonyl chloride provides a direct sulfonylation handle for appending this selectivity-conferring moiety to diverse kinase inhibitor scaffolds. Procurement supports fragment-based and structure-guided design efforts where the benzodioxole motif is used to enhance kinome selectivity—a property that simple phenylsulfonamide or benzylsulfonamide substitutions fail to deliver due to the absence of the key dioxole oxygen hydrogen-bond acceptors.

Deuterated Drug Analog Synthesis and Metabolic Stability Optimization

As demonstrated in the brecanavir deuterated analog program, 1,3-benzodioxole-5-sulfonyl chloride is compatible with deuterium incorporation strategies aimed at improving metabolic stability while preserving target binding [1]. The compound has been used in the synthesis of highly deuterated HIV-1 protease inhibitor analogs, where deuteration at the benzodioxole methylene position (using CD₂ClI for ring formation) modulates CYP450-mediated metabolism without altering the sulfonamide pharmacophore geometry. Isotope chemistry laboratories and DMPK optimization teams should procure this building block for deuterium-labeled internal standard preparation and metabolic soft-spot identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzodioxole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.